molecular formula C14H15BrN2O3 B3006217 2-BROMO-5-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE CAS No. 1421526-43-3

2-BROMO-5-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE

Cat. No.: B3006217
CAS No.: 1421526-43-3
M. Wt: 339.189
InChI Key: NPXGSBZUFLSRFH-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromo group, a methoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the bromination of 5-methoxybenzaldehyde to obtain 2-bromo-5-methoxybenzaldehyde . This intermediate is then subjected to a series of reactions, including the formation of the oxazole ring and subsequent amidation to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group and the oxazole ring can participate in oxidation and reduction reactions.

    Amidation and Esterification: The amide group can be modified through amidation or esterification reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield a corresponding amine derivative, while oxidation of the methoxy group could produce a carboxylic acid derivative.

Scientific Research Applications

2-Bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzaldehyde: Shares the bromo and methoxy groups but lacks the oxazole ring.

    2-Bromo-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the amide group.

    2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Contains a dimethylamine group instead of the oxazole ring.

Uniqueness

2-Bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-9-7-11(20-17-9)5-6-16-14(18)12-8-10(19-2)3-4-13(12)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXGSBZUFLSRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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